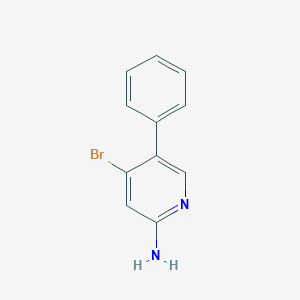

4-Bromo-5-phenyl-2-pyridinylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2 |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

4-bromo-5-phenylpyridin-2-amine |

InChI |

InChI=1S/C11H9BrN2/c12-10-6-11(13)14-7-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |

InChI Key |

FMDFDFCXCHHPOJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2Br)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2Br)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-bromo-5-phenylpyridine: A Versatile Heterocyclic Building Block

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-4-bromo-5-phenylpyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and key applications, with a particular focus on its role in the development of novel therapeutics.

Introduction to 2-Amino-4-bromo-5-phenylpyridine

2-Amino-4-bromo-5-phenylpyridine is a substituted pyridine derivative featuring three key functional groups: an amino group, a bromine atom, and a phenyl group. This unique combination of substituents imparts a desirable balance of reactivity and stability, making it a valuable intermediate in organic synthesis. The pyridine core is a well-established scaffold in medicinal chemistry, known for its presence in numerous approved drugs.[1]

The strategic placement of the functional groups allows for a variety of chemical transformations:

-

The amino group can act as a nucleophile or be derivatized to introduce diverse functionalities.

-

The bromo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2]

-

The phenyl group influences the molecule's electronic properties and provides a scaffold for further functionalization.

These attributes make 2-Amino-4-bromo-5-phenylpyridine a sought-after building block for constructing complex molecular architectures with potential biological activity.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂ | [3] |

| Molecular Weight | 249.11 g/mol | [3] |

| CAS Number | 1029128-27-5 | [3] |

| Appearance | Solid | |

| Purity | Typically >95% | [3] |

Note: Physical properties such as melting point and solubility can vary depending on the supplier and purity.

Synthesis of 2-Amino-4-bromo-5-phenylpyridine

While various synthetic routes to substituted pyridines exist, a common and efficient method for the preparation of 2-Amino-4-bromo-5-phenylpyridine and its analogs involves a multi-step sequence. A generalized synthetic workflow is presented below.

Caption: Generalized synthetic workflow for 2-Amino-4-bromo-5-phenylpyridine.

A patented method describes the synthesis starting from 2,4-dibromopyridine-N-oxide.[4] This process involves an ammoniation reaction followed by a reduction to yield 2-amino-4-bromopyridine.[4] Subsequent palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid affords the final product. This approach is advantageous due to its relatively few steps, readily available starting materials, and high overall yield, making it suitable for large-scale preparation.[4]

Key Applications in Drug Discovery

The structural motifs present in 2-Amino-4-bromo-5-phenylpyridine make it a valuable scaffold for the development of a wide range of therapeutic agents.

Kinase Inhibitors

The aminopyridine core is a privileged structure in the design of kinase inhibitors, often by interacting with the hinge region of the ATP-binding site of kinases.[1] Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.[1] The bromine atom on the 2-Amino-4-bromo-5-phenylpyridine scaffold allows for the introduction of various substituents through cross-coupling reactions, enabling the synthesis of libraries of compounds for screening against different kinases.[1] For instance, pyridinylimidazole-based compounds, which can be synthesized from bromopyridine derivatives, are a prominent class of p38 MAP kinase inhibitors.[1]

CNS-Active Compounds

The pyridine scaffold is known to be capable of crossing the blood-brain barrier, making it an attractive core for the development of drugs targeting the central nervous system (CNS). The versatility of 2-Amino-4-bromo-5-phenylpyridine allows for the systematic modification of its structure to optimize properties required for CNS activity, such as lipophilicity and hydrogen bonding potential. This enables the exploration of structure-activity relationships for targets like G-protein coupled receptors (GPCRs) that regulate mood, cognition, and behavior.

Other Therapeutic Areas

The versatility of this building block extends to other therapeutic areas. For example, 2-aminopyridine derivatives are used in the synthesis of PI3Kinase inhibitors, selective dopamine D3 receptor stimulating agents, and VEGFR-2 inhibitors.[5] They are also explored for the treatment of autoimmune diseases, inflammatory conditions, and cardiovascular diseases.[5]

Experimental Protocols: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly useful for functionalizing 2-Amino-4-bromo-5-phenylpyridine.[6] This palladium-catalyzed reaction forms a new carbon-carbon bond between the brominated pyridine and an organoboron compound.[7]

A Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-Amino-4-bromo-5-phenylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base (e.g., potassium phosphate, 2.5 eq), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq).[8]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[8]

-

Reaction Conditions: Stir the reaction mixture vigorously at an elevated temperature (typically 80-110 °C).[9]

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

-

Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7]

-

Solvent System: The choice of solvent is critical for dissolving the reactants and catalyst. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[8]

-

Ligands: While not always explicitly stated in a general protocol, the choice of phosphine ligands on the palladium catalyst can significantly impact the reaction's efficiency and scope.[10]

Spectroscopic Characterization

The identity and purity of 2-Amino-4-bromo-5-phenylpyridine and its derivatives are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the N-H stretches of the amino group and the C=C and C=N vibrations of the pyridine ring.[11]

For instance, the ¹H NMR spectrum of a related compound, 2-amino-4-bromopyridine, in DMSO-d₆ shows characteristic signals for the aromatic protons and the amino protons.[4]

Conclusion

2-Amino-4-bromo-5-phenylpyridine is a highly versatile and valuable heterocyclic building block for researchers in drug discovery and materials science. Its unique combination of functional groups allows for a wide range of chemical modifications, particularly through robust and reliable palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering scientists to leverage this important scaffold in their research endeavors.

References

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. Available at: [Link]

-

2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem. Available at: [Link]

- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. Available at: [Link]

-

Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Available at: [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents.

-

Observed and calculated IR spectrum of 2-amino-5-... - ResearchGate. Available at: [Link]

-

Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. Available at: [Link]

-

Molecular structure of 2-amino-5-bromo-4- methylpyridine - ResearchGate. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. synchem.de [synchem.de]

- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profiling & Process Optimization for 4-Bromo-5-phenyl-2-pyridinylamine

Executive Summary

4-Bromo-5-phenyl-2-pyridinylamine is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic drug candidates. Its solubility behavior is governed by a "push-pull" physicochemical profile: the polar, hydrogen-bonding 2-aminopyridine core competes with the lipophilic, pi-stacking 4-bromo and 5-phenyl substituents.

This guide provides a structural analysis of solubility, a predicted solvent compatibility heatmap, and a rigorous experimental protocol for determining exact saturation limits. It is designed to move beyond static data points, offering a dynamic framework for solvent selection in reaction design, workup, and recrystallization.

Part 1: Structural Dissection & Physicochemical Predictions

To predict solubility behavior without empirical data, we must analyze the molecule's functional groups and their interaction with solvent systems.

Structural Analysis[1]

-

The Polar Head (2-Aminopyridine Core): Contains a basic pyridine nitrogen and a primary amine (

). This moiety facilitates Hydrogen Bond Accepting (HBA) and Donating (HBD), making the compound soluble in polar protic solvents and susceptible to pH-dependent solubility (soluble in dilute acids). -

The Lipophilic Tail (4-Bromo & 5-Phenyl): The heavy bromine atom and the phenyl ring significantly increase the partition coefficient (LogP). These groups disrupt water solubility and enhance affinity for chlorinated and aromatic solvents.

Predicted Solubility Parameters

Based on Structure-Property Relationships (SPR) of analogous 2-aminopyridines:

| Property | Predicted Range | Implication |

| LogP | 2.5 – 3.2 | Moderate lipophilicity; poor water solubility (< 0.1 mg/mL at neutral pH). |

| pKa (Pyridine N) | ~5.5 – 6.5 | Less basic than unsubstituted 2-aminopyridine due to the electron-withdrawing Br/Phenyl groups. |

| Melting Point | >140°C (Est.) | High lattice energy suggests significant energy is required to disrupt crystal packing (requires heat or high-dielectric solvents). |

Part 2: Solvent Selection Strategy (The Heatmap)

The following table categorizes organic solvents based on their thermodynamic interaction with this compound.

Solubility Classification Table

| Solvent Class | Representative Solvents | Solubility Rating | Operational Use Case |

| Polar Aprotic | DMSO, DMF, NMP, DMAc | High (>100 mg/mL) | Stock Solutions: Ideal for bioassays or reaction solvents (e.g., Suzuki coupling). Hard to remove (high BP). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (50–100 mg/mL) | Workup/Extraction: Excellent for dissolving the compound from aqueous layers. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Recrystallization: Moderate solubility at RT, high solubility at reflux. Ideal for cooling crystallization. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate to Low | Washing/Slurrying: THF is good for reactions; EtOAc is often used for extraction but may require large volumes. |

| Non-Polar | Hexane, Heptane, Toluene | Very Low (< 1 mg/mL) | Anti-Solvents: Used to crash the product out of solution during purification. |

The "Solubility Sphere" Visualization

The following diagram illustrates the logical flow of solvent selection based on the intended process step (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection based on process stage.

Part 3: Experimental Protocol (Self-Validating)

Do not rely on literature values alone. Batch-to-batch variations in purity and polymorphs can alter solubility. Use this Saturation Shake-Flask Method to generate site-specific data.

Reagents & Equipment

-

Solid: this compound (micronized preferred).

-

Solvents: HPLC grade (MeOH, EtOH, DMSO, DCM, Water).

-

Equipment: Thermomixer (or orbital shaker), 0.22 µm PTFE syringe filters, HPLC-UV or UPLC.

Step-by-Step Methodology

-

Preparation (Supersaturation):

-

Add approx. 50 mg of solid into a 2 mL HPLC vial.

-

Add 500 µL of the target solvent.

-

Visual Check: If the solid dissolves instantly, add more solid until a visible suspension persists.

-

-

Equilibration (The "Shake"):

-

Agitate at the target temperature (e.g., 25°C) for 24 hours at 750 RPM.

-

Self-Validating Step: Check for "oiling out" (formation of a second liquid phase). If oiling occurs, the data is invalid for crystallization design; report as "miscible/oiled."

-

-

Filtration & Dilution:

-

Centrifuge the vial to settle solids.

-

Draw supernatant and filter through a 0.22 µm PTFE filter (prevents micro-crystals from entering analysis).

-

Crucial: Dilute the filtrate immediately (e.g., 10µL filtrate into 990µL Methanol) to prevent precipitation in the HPLC needle.

-

-

Quantification:

-

Analyze via HPLC-UV (typically 254 nm or 280 nm).

-

Calculate concentration (

) using a standard calibration curve.

-

Experimental Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for solubility determination.

Part 4: Process Implications & Recrystallization

For researchers scaling up synthesis, the solubility profile dictates the purification strategy.

Recrystallization via Cooling

Because the solubility in alcohols (MeOH, EtOH) is temperature-dependent, a cooling crystallization is the most efficient purification method.

-

Protocol: Dissolve crude material in refluxing Ethanol (approx. 78°C). Slowly cool to 0°C. The lipophilic nature of the phenyl/bromo groups will drive the compound out of the polar ethanol lattice as energy decreases.

Recrystallization via Anti-Solvent

If the compound is too soluble in ethanol, use an Anti-Solvent addition method.

-

Dissolve in minimal DCM or THF (Good solvent).

-

Slowly add Heptane (Anti-solvent) while stirring.

-

The "oiling out" risk is high here; seeding with pure crystals is recommended.

References

-

Solubility of 2-Aminopyridine Derivatives

-

Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. (2022).[1]

-

-

Synthesis & Properties of 5-Phenylpyridine Intermediates

- Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.

-

General Solubility Protocols

-

Shake-Flask Method for Solubility Determination.[2] National Institutes of Health (NCATS).

-

-

Physicochemical Properties (Analogous Data)

- PubChem Compound Summary for 4-Bromo-5-methylpyridin-2-amine (Analog).

Sources

Methodological & Application

Suzuki cross-coupling reaction conditions for 4-bromopyridines

Application Note: Precision Optimization of Suzuki-Miyaura Coupling for 4-Bromopyridines

Executive Summary

The Suzuki-Miyaura cross-coupling of 4-bromopyridines presents a distinct set of challenges compared to standard carbocyclic aryl halides. While the electron-deficient nature of the pyridine ring theoretically accelerates oxidative addition, the Lewis-basic nitrogen atom frequently coordinates to the palladium center, leading to catalyst poisoning and stalled conversion. This guide provides a scientifically grounded, tiered approach to overcoming these barriers, utilizing sterically demanding ligands and optimized base/solvent matrices to ensure high turnover numbers (TON) and reproducibility.

Mechanistic Insight & The "Pyridine Problem"

To optimize this reaction, one must understand the failure mode. In standard catalytic cycles, the active Pd(0) species undergoes oxidative addition with the aryl halide.[1] However, with 4-bromopyridines, the pyridine nitrogen competes with phosphine ligands for coordination sites on the palladium.

-

The Trap: Formation of stable bis(pyridyl)-Pd(II) complexes (off-cycle resting states) that resist transmetalation.

-

The Solution: Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or chelating bisphosphines (e.g., dppf). These ligands create a "steric wall" that prevents the pyridine nitrogen from binding to the metal center while simultaneously increasing the electron density on Pd to facilitate the catalytic cycle.

Visualization: Competitive Inhibition Pathway

The following diagram illustrates the standard catalytic cycle versus the "Dead-End" coordination pathway common in pyridine substrates.

Caption: Catalytic cycle contrasting the productive pathway (Blue/Green) against the catalyst poisoning pathway (Red) caused by Pyridine-N coordination.

Critical Parameters & Optimization Logic

| Parameter | Recommendation | Scientific Rationale |

| Ligand | SPhos, XPhos, or dppf | SPhos/XPhos: Biaryl dialkylphosphines provide extreme steric bulk, preventing N-coordination. dppf: Large bite angle (99°) favors reductive elimination and stabilizes Pd(II). |

| Catalyst Source | Pd(dppf)Cl₂·DCM or Pd-G3/G4 Precatalysts | Pd(dppf)Cl₂: Robust, air-stable, excellent for standard scale-up. G3/G4 Precatalysts: Ensure rapid formation of active Pd(0) without requiring excess ligand. |

| Base | K₃PO₄ or Cs₂CO₃ | K₃PO₄: High basicity aids boronate activation; phosphate anion can assist in turnover. Cs₂CO₃: "Cesium Effect" improves solubility in organic solvents (Dioxane/DMF). |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Water is strictly required to dissolve the inorganic base and activate the boronic acid (forming the boronate species). Dioxane offers high boiling point (101°C). |

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Substrates)

Best for: Routine synthesis, gram-scale reactions, cost-effective processing.

Reagents:

-

4-Bromopyridine HCl salt (1.0 equiv) [Note: Free base is volatile/unstable; HCl salt is preferred but requires extra base].

-

Aryl Boronic Acid (1.2 equiv).[2]

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.5 equiv).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).[2]

Step-by-Step Procedure:

-

Preparation: To a reaction vial equipped with a magnetic stir bar, add the 4-bromopyridine (1.0 mmol), aryl boronic acid (1.2 mmol), and base (3.0 mmol).

-

Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Remove the cap briefly under positive gas flow and add Pd(dppf)Cl₂ (0.03 mmol). Reseal immediately.

-

Why add catalyst last? Minimizes oxidation of the phosphine ligand before the reaction starts.

-

-

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Monitoring: Check via LC-MS.[2] Look for the disappearance of the bromide (M+2 peak pattern).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with Brine.[2] Dry over Na₂SO₄.

-

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH for polar pyridines).

Protocol B: The "High-Performance" Method (Sterically Hindered/Difficult)

Best for: Ortho-substituted boronic acids, electron-rich partners, or when Protocol A fails.

Reagents:

-

4-Bromopyridine (1.0 equiv).[2]

-

Boronic Acid (1.5 equiv).[2]

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–4 mol%).

-

Base: K₃PO₄ (0.5 M in water) (3.0 equiv).[2]

-

Solvent: THF or Toluene (biphasic with the aqueous base).

Step-by-Step Procedure:

-

Charge Solids: Add substrate, boronic acid, and Precatalyst (e.g., XPhos Pd G3) to the vessel.

-

Degas: Evacuate and backfill with Argon (3 cycles).

-

Add Liquids: Add THF (degassed) followed by the aqueous K₃PO₄ solution.

-

Reaction: Heat to 60–80°C . (Note: Buchwald precatalysts are highly active; lower temperatures often suffice and reduce byproduct formation).

-

Completion: Reaction is often complete within 1–2 hours.

Optimization Workflow (Decision Tree)

Use this logic flow to select the correct condition set for your specific substrate.

Caption: Decision tree for selecting optimal reaction conditions based on substrate complexity.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by Pyridine-N. | Switch to XPhos or SPhos based catalysts. Increase temperature to 100°C. |

| Protodeboronation | Boronic acid is unstable under basic conditions. | Use Boronic Esters (BPin) instead of acids. Switch to anhydrous conditions (DMF/Cs₂CO₃) or milder base (K₂CO₃). |

| Homocoupling (Ar-Ar) | Oxygen present in the system. | Rigorous degassing is required. Sparge solvents with Argon for 15 mins. |

| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | Add excess ligand (e.g., 1:2 ratio of Pd:Ligand) or use a more stable chelate like dppf . |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

- Li, C. J. (2005). Cross-Coupling Reactions: A Practical Guide. Springer. (General Reference for Pd(dppf)Cl2 protocols).

-

BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Link

-

Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Arylation of 4-Bromo-5-phenyl-2-pyridinylamine

Introduction: The Strategic Importance of Arylated 2-Aminopyridines in Modern Drug Discovery

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals. Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an ideal framework for designing potent and selective ligands for a diverse range of biological targets. The strategic introduction of aryl moieties onto this core structure, particularly at the 4-position, can significantly modulate a compound's pharmacological profile, influencing its potency, selectivity, metabolic stability, and pharmacokinetic properties.

This application note provides a comprehensive guide to the palladium-catalyzed arylation of 4-Bromo-5-phenyl-2-pyridinylamine, a key intermediate for the synthesis of a novel class of therapeutic agents. We will delve into the mechanistic intricacies of the Suzuki-Miyaura cross-coupling reaction, present a detailed and optimized experimental protocol, and offer practical guidance on troubleshooting and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies for the rapid and efficient generation of complex molecular architectures.

Reaction Mechanism and Key Parameters: A Deep Dive into the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[1][2] The generally accepted mechanism for this transformation is a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. The choice of a suitable palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and an appropriate phosphine ligand is critical for the efficiency of this step. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often employed to stabilize the palladium center and promote the desired reactivity.

-

Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield and must be carefully optimized.

-

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic ligands on the palladium center couple and are eliminated as the desired arylated product. This process regenerates the active Pd(0) catalyst, which can then participate in a new catalytic cycle.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Methods

-

Substrates and Reagents:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

-

Equipment:

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

-

Reaction Setup and Procedure

-

Inert Atmosphere: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

-

Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to ensure proper mixing (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[3]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure arylated product.

Summary of Key Reaction Parameters

| Parameter | Recommended Condition | Rationale/Justification |

| Palladium Precursor | Pd(OAc)₂ (2 mol%) | A common, air-stable, and effective Pd(II) precursor that is reduced in situ to the active Pd(0) species.[4] |

| Ligand | SPhos (4 mol%) | A bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, often leading to higher yields and faster reaction times. |

| Base | K₂CO₃ (2 equivalents) | A moderately strong inorganic base that effectively promotes transmetalation without causing degradation of sensitive functional groups. |

| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system for Suzuki couplings; the water is essential for the transmetalation step. |

| Temperature | 90-100 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without causing significant thermal decomposition. |

| Reaction Time | 8-24 hours | Typically sufficient for complete conversion of the starting material, but should be monitored by TLC or LC-MS.[3] |

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. The following table provides guidance on common issues encountered during palladium-catalyzed arylation reactions.

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper degassing to remove all oxygen. Use fresh, high-purity palladium precursor and ligand. |

| Poor quality of reagents | Use freshly distilled or purified solvents and high-purity starting materials. | |

| Inappropriate base | Try a stronger base like K₃PO₄ or Cs₂CO₃, especially for less reactive boronic acids. | |

| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure a thoroughly deoxygenated reaction mixture. |

| Debromination of starting material | Lower the reaction temperature or try a different ligand that favors reductive elimination over side reactions. | |

| Incomplete Reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature incrementally while monitoring the reaction progress. |

| Catalyst deactivation | Increase the catalyst and ligand loading slightly (e.g., to 3-5 mol% Pd). |

Characterization of the Final Product

The structure and purity of the synthesized 4-aryl-5-phenyl-2-pyridinylamine should be confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show the disappearance of the signal corresponding to the proton at the 4-position of the pyridine ring and the appearance of new aromatic signals from the newly introduced aryl group. The chemical shifts and coupling constants of the remaining pyridine and phenyl protons will also be altered.

-

¹³C NMR: The carbon NMR spectrum will confirm the formation of the new C-C bond and the presence of all expected carbon atoms in the final product.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product, providing strong evidence for its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. A single, sharp peak is indicative of a high-purity sample.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-aryl-5-phenyl-2-pyridinylamine derivatives. The protocol outlined in this application note provides a robust starting point for researchers in the field of drug discovery and medicinal chemistry. Careful attention to the reaction parameters, particularly the choice of catalyst system and the maintenance of an inert atmosphere, is paramount for achieving high yields and purity. The successful application of this methodology will undoubtedly accelerate the discovery and development of novel therapeutics based on the versatile 2-aminopyridine scaffold.

References

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.

- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

-

Al-Suhaibani, S. S. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(10), 11446–11456. [Link]

-

El-Sayed, N. N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6524. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

- MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

- Al-Warhi, T. I., et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives.

-

NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

- Taillefer, M., et al. (2010). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.

- The Cross-Coupling Reaction. (n.d.). Cross-Coupling Reactions Guide.

- El-Sayed, N. N. (2025). Suzuki–Miyaura coupling reaction of brominated pyrimido[1,2-b]indazol-2-ones.

- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(110), 90469–90472.

- Dias, H. V. R., et al. (2007). Synthesis and characterization of aryl substituted bis(2-pyridyl)amines and their copper olefin complexes: Investigation of remote steric control over olefin binding. Dalton Transactions, (37), 4164–4173.

- Chemistry LibreTexts. (2023, June 30).

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 13C NMR spectrum.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- Organic Chemistry Frontiers. (2025, January 22).

- Al-Majid, A. M., et al. (2017). Novel pyridine-based Pd(II)

- Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.

- Dherbassy, Q., et al. (2018). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 16(43), 8296–8301.

- Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

- Organic Chemistry Portal. (n.d.).

- Buchwald, S. L., & Hartwig, J. F. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(1), 27–50.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

Application Notes & Protocols: 4-Bromo-5-phenyl-2-pyridinylamine as a Versatile Pharmaceutical Intermediate

An In-Depth Guide for Drug Development Professionals

Introduction: The Strategic Value of the Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized for their recurring appearance in successful therapeutic agents. These "privileged structures" serve as robust starting points for drug discovery. The aminopyridine scaffold is a quintessential example, forming the core of numerous approved drugs, particularly in oncology.[1] The compound 4-Bromo-5-phenyl-2-pyridinylamine represents a highly strategic intermediate, engineered with three key points of functionality. Its structure offers a bromine atom, a synthetically versatile "handle" for carbon-carbon and carbon-nitrogen bond formation; a 2-amino group, which can act as a critical hydrogen bond donor for target engagement; and a phenyl group, which provides a steric and electronic foundation that can be crucial for molecular recognition.

This guide provides a detailed exploration of this compound, outlining its properties, core reactivity, and providing detailed protocols for its application in the synthesis of complex molecules, with a focus on kinase inhibitors.

Section 1: Physicochemical Properties and Safe Handling

Before beginning any synthetic work, a thorough understanding of the intermediate's properties and safety requirements is paramount.

1.1: Properties Overview

The key physicochemical data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₉BrN₂ |

| Molecular Weight | 249.11 g/mol |

| Appearance | Expected to be an off-white to yellow or brown solid[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF[2] |

| CAS Number | Not readily available; structure defines the compound. |

1.2: Safety, Handling, and Storage

As with many halogenated aromatic amines, this compound should be handled with care.[3]

-

General Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5][6] Avoid breathing dust, fumes, or vapors.[4][7] Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][8]

-

Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

-

First Aid :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[4][7]

Section 2: Core Reactivity and Synthetic Strategy

The true value of this compound lies in its predictable and versatile reactivity, which allows for controlled, stepwise elaboration into complex target molecules. The primary sites of reaction are the C4-bromine and the C2-amino group.

2.1: The Power of Palladium: Cross-Coupling at the C4-Position

The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[9] These reactions allow for the precise formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, tolerating a wide range of functional groups.

-

Suzuki-Miyaura Coupling : This reaction is arguably the most widely used method for forming C-C bonds, particularly for creating biaryl structures.[9][10] By coupling the bromo-intermediate with various aryl- or heteroarylboronic acids, researchers can systematically probe the steric and electronic requirements of a target's binding pocket.[11][12] The reaction is robust and typically proceeds with high yields.[13]

-

Buchwald-Hartwig Amination : Forging C-N bonds is equally critical in drug design. The Buchwald-Hartwig amination allows for the coupling of the bromo-intermediate with a vast array of primary and secondary amines.[14] This enables the introduction of key hydrogen bond donors/acceptors or solubilizing groups, which are essential for optimizing a drug candidate's pharmacokinetic profile.

2.2: Functionalization of the 2-Amino Group

The exocyclic amino group is not just a passive hydrogen-bond donor. It serves as a nucleophilic handle for further derivatization, most commonly through acylation to form amides. This transformation is often used to "cap" the molecule or introduce a new vector for exploring structure-activity relationships (SAR).

Section 3: Application Workflow in Kinase Inhibitor Design

Kinase inhibitors often derive their selectivity and potency from specific interactions within the ATP-binding site of the target enzyme. The aminopyridine core is known to form key hydrogen bonds with the "hinge region" of many kinases.[1] The following workflow illustrates how this compound can be used to build a library of potential kinase inhibitors.

Caption: Synthetic workflow from the core intermediate to a final kinase inhibitor scaffold.

This two-step approach allows for a modular and efficient exploration of chemical space. The choice of arylboronic acid in Step 1 and the amine in Step 2 can be varied systematically to generate a library of diverse compounds for biological screening.

Section 4: Detailed Experimental Protocols

The following protocols are generalized frameworks. Researchers must optimize conditions based on the specific substrates used. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol details the formation of a C-C bond at the C4 position.

Materials & Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[9]

-

Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.5 equiv)[9][11]

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate, Brine

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the selected arylboronic acid, and potassium phosphate.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add 1,4-dioxane and water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).[11]

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Reaction Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[11][12]

-

Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[12]

-

Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the resulting crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-phenyl-2-pyridinylamine.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol details the formation of a C-N bond at the C4 position.

Materials & Reagents:

-

This compound (1.0 equiv)

-

Primary or Secondary Amine (1.5 equiv)[15]

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equiv)[15]

-

Anhydrous Toluene or Dioxane (solvent)

Procedure:

-

To a dry Schlenk tube, add the palladium precursor [Pd₂(dba)₃], the phosphine ligand (e.g., Xantphos), and the base (e.g., Cesium Carbonate).

-

Add the this compound.

-

Evacuate and backfill the tube with an inert gas (repeat three times).

-

Add anhydrous toluene via syringe, followed by the amine coupling partner.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.[14][15]

-

Reaction Monitoring : Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).[14]

-

Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification : Purify the crude material using silica gel column chromatography to yield the desired N-substituted product.

Conclusion

This compound is a high-value intermediate for pharmaceutical research and development. Its well-defined points of reactivity enable the systematic and efficient synthesis of complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and reliable methods for elaborating the core structure, making it an ideal starting point for generating libraries of compounds aimed at targets such as protein kinases. By leveraging the principles and protocols outlined herein, researchers can accelerate the discovery of novel therapeutic agents.

References

- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

-

Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. [Link]

-

Rewcastle, G. W., Denny, W. A., & Baguley, B. C. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820–1826. [Link]

-

Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., et al. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention - United Arab Emirates. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

-

Al-Masoudi, N. A., & Ali, A. H. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. BMC Chemistry, 11(1), 69. [Link]

-

Riaz, M., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 119-130. [Link]

-

Arshad, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

-

Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino). (2022). [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

Słowik, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2373–2380. [Link]

-

5-bromo-2-fluoro-3-phenylpyridine. ChemSynthesis. [Link]

-

Riaz, M., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC. [Link]

-

4-Bromo-phenylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

-

4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine. [Link]-pyridine/)

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 3. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. mdpi.com [mdpi.com]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the N-Functionalization of 2-Aminopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Functionalized 2-Aminopyridines

The 2-aminopyridine scaffold is a privileged motif in medicinal chemistry and materials science. Its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The exocyclic amino group serves as a critical handle for introducing a diverse array of substituents, a process known as N-functionalization. This modification profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity, solubility, and metabolic stability. Consequently, robust and versatile protocols for the N-functionalization of 2-aminopyridine derivatives are indispensable tools for synthetic chemists. This guide provides detailed, field-proven protocols for the most common and impactful N-functionalization strategies: N-alkylation, N-arylation, N-acylation, and N-sulfonylation.

Part 1: N-Alkylation of 2-Aminopyridines

Direct N-alkylation of 2-aminopyridine can be challenging due to the potential for competing alkylation at the endocyclic pyridine nitrogen, which is often more nucleophilic.[1] Over-alkylation is another common side reaction.[1] Therefore, methods that offer high regioselectivity for the exocyclic amine are of paramount importance.

Protocol 1.1: Reductive Amination for Selective N-Monoalkylation

Reductive amination is a reliable two-step, one-pot process that ensures selective alkylation of the primary amino group.[1][2] It involves the initial formation of an imine intermediate between the 2-aminopyridine and an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. This method circumvents the issues of over-alkylation and poor regioselectivity often encountered in direct alkylation with alkyl halides.[1][2][3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol, 1.0 equiv.) and the desired aldehyde (1.1 mmol, 1.1 equiv.).

-

Reagent Addition: Add formic acid (5 mL) to the flask. Formic acid serves as both the solvent and the reducing agent in this Eschweiler-Clarke type reaction.[1][3]

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).[1]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: The crude product can be purified by silica gel column chromatography to yield the pure N-alkylated 2-aminopyridine.[4]

Causality and Insights: The initial formation of the pyridyl-imine is favored under acidic conditions. The subsequent reduction by formic acid is highly selective for the imine C=N bond over any C=C or C=O bonds that might be present in the substrate, providing excellent chemoselectivity.

Data Presentation:

| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Formic Acid | Formic Acid | Reflux | 6 | High | [3] |

| 2 | Various Aldehydes | NaBH(OAc)₃ | Dichloromethane | RT | 12 | Good | [5] |

| 3 | Various Ketones | H₂/Pd-C | Methanol | RT | 24 | Good-Excellent | [2] |

Visualization of Workflow:

Caption: Workflow for N-alkylation via reductive amination.

Part 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8] It is the gold standard for synthesizing N-aryl-2-aminopyridines, which are key intermediates in drug discovery. The reaction's success hinges on the careful selection of the palladium catalyst, phosphine ligand, and base.[6][9]

Protocol 2.1: General Procedure for N-Arylation of 2-Aminopyridine

This protocol is a robust starting point for the coupling of various aryl halides with 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

Aryl halide (e.g., Aryl bromide)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))[9][10]

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere setup (Schlenk line or glovebox)

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv.), 2-aminopyridine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

-

Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.

-

Solvent Addition & Degassing: Add anhydrous toluene (5 mL). Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

-

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Causality and Insights: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and reductive elimination to form the C-N bond.[6] The strong, non-nucleophilic base is required to deprotonate the aminopyridine, forming the active nucleophile.[8]

Data Presentation:

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 96 | [11] |

| 2-Chloropyridine | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 85 | [9] |

| 4-Iodoanisole | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | K₂CO₃ | DMF | 120 | 78 | [10] |

Visualization of Catalytic Cycle:

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Part 3: N-Acylation of 2-Aminopyridines

N-acylation introduces an acyl group onto the exocyclic nitrogen, forming an amide linkage. This transformation is fundamental for modifying the electronic properties and hydrogen-bonding capabilities of the parent amine. The reaction is typically straightforward, employing an acylating agent like an acid anhydride or acyl chloride.

Protocol 3.1: N-Acetylation with Acetic Anhydride

This protocol describes a high-yielding and simple procedure for the synthesis of N-(pyridin-2-yl)acetamide.

Materials:

-

2-Aminopyridine

-

Acetic Anhydride

-

Ethyl Acetate

-

Ice Water

-

Standard laboratory glassware

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (9.4 g, 100 mmol).

-

Reagent Addition: Carefully add acetic anhydride (15 mL, ~1.5 equiv.) to the flask. The reaction is often exothermic, so slow addition may be necessary.

-

Reaction: Stir the reaction mixture for 1 hour. The temperature should be maintained below 60 °C.

-

Monitoring: The reaction is typically rapid and may be considered complete after the specified time. TLC can be used for confirmation.

-

Work-up (Quenching): Once the reaction is complete, pour the reaction mixture into ice water to quench the excess acetic anhydride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers and wash with water and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude N-(pyridin-2-yl)acetamide.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization.

Causality and Insights: The exocyclic amino group of 2-aminopyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is a classic nucleophilic acyl substitution, with acetate acting as a good leaving group. Using excess acetic anhydride can also serve as the solvent.

Visualization of Mechanism:

Caption: Mechanism of nucleophilic acyl substitution.

Part 4: N-Sulfonylation of 2-Aminopyridines

N-Sulfonylation introduces a sulfonyl group, forming a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities. The reaction typically involves treating the aminopyridine with a sulfonyl chloride in the presence of a base.[12]

Protocol 4.1: Synthesis of N-(pyridin-2-yl)benzenesulfonamide

This protocol outlines a direct method for the synthesis of a representative sulfonamide derivative.

Materials:

-

2-Aminopyridine

-

Benzenesulfonyl chloride

-

Pyridine (as solvent and base)

-

Ice water

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 2-aminopyridine (0.94 g, 10 mmol) in pyridine (10-15 mL).[12]

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (2.12 g, 12 mmol, 1.2 equiv.) to the cooled pyridine solution.[12] Maintain the temperature during the addition.

-

Reaction: Stir the mixture at room temperature for 1 hour.[12]

-

Monitoring: Monitor the reaction by TLC.

-

Precipitation: Add ice water to the reaction mixture and stir vigorously. A solid product should precipitate out.[12]

-

Isolation: Collect the crude product by filtration. Wash the solid with cold water.

-

Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(pyridin-2-yl)benzenesulfonamide.

Causality and Insights: Pyridine serves a dual role as a solvent and a base to neutralize the HCl generated during the reaction. The lone pair of electrons on the exocyclic nitrogen of 2-aminopyridine attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, followed by the elimination of a chloride ion.

Data Presentation:

| Amine | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |

| 2-Aminopyridine | Benzenesulfonyl chloride | Pyridine | Pyridine | 1 | 73 | [12] |

| 2-Aminopyridine | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 2 | High | General Knowledge |

| 2-Amino-5-bromopyridine | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 3 | Good | General Knowledge |

Conclusion and Future Perspectives

The N-functionalization of 2-aminopyridines is a cornerstone of modern synthetic chemistry, enabling access to a vast chemical space of molecules with significant practical applications. The protocols detailed herein—reductive amination, Buchwald-Hartwig amination, N-acylation, and N-sulfonylation—represent robust and versatile methods for achieving these transformations. Mastery of these techniques is essential for researchers in drug discovery and materials science. Future research will likely focus on developing even more efficient, sustainable, and regioselective catalytic systems to further expand the synthetic chemist's toolkit for modifying this critical heterocyclic scaffold.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.

- Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

- BenchChem. (2025).

- Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.

- Various Authors. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

- Various Authors. (2023). N-Amino Pyridinium Salts in Organic Synthesis.

- Kibou, Z. et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.

- Various Authors. (2010). A mild, catalyst-free synthesis of 2-aminopyridines.

- Tian, Z. et al. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research.

- Various Authors. (2012).

- Drukker, A. E., & Judd, C. I. (1965). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of Heterocyclic Chemistry.

- Powers, D. C. et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society.

- M. F. K. et al. (2020). Reactivity of 2-aminopyridine N-oxides. Russian Chemical Reviews.

- Various Authors. (2018). Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Synfacts.

- Wikipedia.

- LibreTexts. (2023).

- Sun, L. et al. (2007).

- ResearchGate. (2025).

- ResearchGate. (2021).

- Organic Synthesis. Buchwald-Hartwig Coupling.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Preparation of biaryl pyridine derivatives using brominated precursors

Application Note: Precision Synthesis of Biaryl Pyridine Derivatives

Part 1: Strategic Overview & Mechanistic Challenges

The biaryl pyridine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Imatinib, Vemurafenib) and agrochemicals. However, the synthesis of these motifs via Suzuki-Miyaura cross-coupling presents unique challenges compared to standard carbocyclic systems.

The "Pyridine Problem" Synthesizing biaryl pyridines requires navigating two primary failure modes driven by the electronics of the pyridine ring:

-

Catalyst Deactivation (The "Soft" Poison): The lone pair on the pyridine nitrogen (

) is a potent -

Protodeboronation (The Nucleophile Instability): 2-Pyridyl boronic acids are notoriously unstable. The electronegative nitrogen facilitates rapid hydrolysis of the C-B bond, leading to the formation of pyridine (protodeboronation) rather than the desired cross-coupled product.

Strategic Rule of Thumb:

-

Preferred Route: Use Bromopyridine (Electrophile) + Aryl Boronic Acid (Nucleophile). This avoids the instability of pyridyl boronates.

-

Alternative Route: If the pyridine must be the nucleophile (e.g., converging two heterocycles), avoid free boronic acids. Use MIDA boronates , Potassium Trifluoroborates , or Lithium Triisopropyl Boronates .

Part 2: Mechanistic Visualization

The following diagram outlines the modified catalytic cycle required to overcome pyridine interference, highlighting the critical role of bulky ligands (e.g., XPhos, SPhos) in preventing catalyst poisoning.

Caption: Figure 1. Catalytic cycle of Suzuki coupling with bromopyridines. The red path indicates the common 'catalyst poisoning' failure mode, mitigated by sterically demanding ligands.

Part 3: Optimized Experimental Protocols

Protocol A: The "Workhorse" Method (Bromopyridine + Aryl Boronic Acid)

Best for: Standard library synthesis, 2-bromo, 3-bromo, and 4-bromopyridines.

Reagent Table

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| Substrate | x-Bromopyridine | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Catalyst | Pd(dppf)Cl₂[8]·DCM | 0.03 - 0.05 | Robust catalyst, resists dechelation |

| Base | K₂CO₃ (2M aq.) | 3.0 | Activates boronic acid |

| Solvent | 1,4-Dioxane | - | Miscible with water, high boiling point |

Step-by-Step Methodology:

-

Inert Setup : Charge a reaction vial (microwave or pressure tube) with the Bromopyridine (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (25 mg, 3 mol%).

-

Degassing : Seal the vial with a septum. Evacuate and backfill with Argon (x3).[8] Note: Oxygen is the enemy of Pd(0).

-

Solvent Addition : Inject degassed 1,4-Dioxane (4 mL) followed by degassed 2M aqueous K₂CO₃ (1.5 mL).

-

Reaction : Heat the mixture to 90°C for 4–16 hours.

-

Tip: For sterically hindered substrates (ortho-substituted), switch catalyst to Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) and solvent to Toluene/Water.

-

-

Workup : Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

-

Purification : Flash chromatography (Hexanes/EtOAc). Pyridines often streak on silica; add 1% Triethylamine to the eluent to improve peak shape.

Protocol B: Regioselective Coupling of Dibromopyridines

Best for: Creating disubstituted cores (e.g., 2,5-diarylpyridines).

Chemical Logic : In 2,5-dibromopyridine, the C2-position is more electron-deficient (closer to Nitrogen) and undergoes oxidative addition significantly faster than the C5-position.

Workflow Diagram

Caption: Figure 2. Sequential regioselective arylation of 2,5-dibromopyridine. C2 reacts under mild conditions; C5 requires forcing conditions.

Protocol Modification:

-

Step 1 (C2-Selective) : Use Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in DME/H₂O at Room Temperature or mild heat (40°C). Monitor carefully by TLC.[1][8] Stop when starting material is consumed.

-

Step 2 (C5-Substitution) : Isolate the intermediate. Perform the second coupling using Pd(dppf)Cl₂ at 100°C with the second boronic acid.

Part 4: Troubleshooting & Optimization (E-E-A-T)

Scenario 1: Low Yield due to Protodeboronation (2-Pyridyl Boronates)

-

Observation: Starting halide remains, but boronic acid disappears.

-

Solution: Do not use 2-pyridyl boronic acid. Synthesize the Lithium Triisopropyl 2-Pyridyl Boronate in situ or use MIDA boronates .

-

Ref: demonstrated that triisopropyl boronate salts are stable and highly reactive.

-

Scenario 2: "The Black Precipitate" (Pd Black Formation)

-

Observation: Reaction mixture turns black/grey rapidly; conversion stalls.

-

Cause: Ligand dissociation and Pd aggregation.

-

Solution: Switch to "Buchwald Precatalysts" (e.g., XPhos Pd G4 ). These release the active catalytic species slowly and the bulky biaryl phosphine ligand prevents N-coordination.

Scenario 3: Product Trapped in Aqueous Layer

-

Observation: Low mass recovery during extraction.

-

Cause: Pyridines become protonated and water-soluble at neutral/acidic pH.

-

Solution: Ensure the aqueous layer is pH > 10 during extraction. Use DCM/Isopropanol (3:1) for extraction if the product is polar.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki–Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link

- Lutz, M. R., et al. (2017). High-Throughput Optimization of the Suzuki-Miyaura Coupling for the Synthesis of Biaryl Pyridines. Organic Process Research & Development.

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Link

- Knochel, P., et al. (2009). Functionalization of Pyridines via Organometallic Intermediates.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Microwave-assisted synthesis of substituted 2-aminopyridines

Topic: Accelerated Access to Privileged Scaffolds: Microwave-Assisted Synthesis of Substituted 2-Aminopyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., Imatinib, Sorafenib) and GPCR ligands. Traditional thermal synthesis often faces significant bottlenecks: nucleophilic aromatic substitution (

This Application Note details two distinct microwave-assisted protocols that overcome these thermodynamic and kinetic barriers. By leveraging dielectric heating and selective superheating , researchers can reduce reaction times from hours to minutes while improving impurity profiles.

Mechanistic Principles: Why Microwave?

Unlike conventional conductive heating (oil bath), which relies on convection currents and thermal conductivity, microwave irradiation (2.45 GHz) transfers energy directly to the molecules. This is governed by two primary mechanisms:[1][2][3]

-

Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field.[4][5] As the field alternates, molecular rotation creates friction, generating internal heat.[5][6]

-

Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules to generate heat.

In the context of 2-aminopyridine synthesis, this allows for rapid access to the high activation energies (

Visualization: Microwave Energy Transfer Logic

Caption: Energy transfer pathway in microwave-assisted synthesis showing direct coupling to molecular dipoles.

Method Selection Guide

Before selecting a protocol, analyze the electronic properties of your substrate. The choice between

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate electronics.

Experimental Protocols